Pyrido[2,3-d]pyridazin-8(7H)-one

Catalog No.
S787788
CAS No.
15375-79-8
M.F
C7H5N3O
M. Wt
147.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrido[2,3-d]pyridazin-8(7H)-one

CAS Number

15375-79-8

Product Name

Pyrido[2,3-d]pyridazin-8(7H)-one

IUPAC Name

7H-pyrido[2,3-d]pyridazin-8-one

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

InChI

InChI=1S/C7H5N3O/c11-7-6-5(4-9-10-7)2-1-3-8-6/h1-4H,(H,10,11)

InChI Key

SFNYPXFZPRSDTB-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=O)NN=C2)N=C1

Canonical SMILES

C1=CC2=C(C(=O)NN=C2)N=C1

Potential as a Medicinal Agent:

Pyrido[2,3-d]pyridazin-8(7H)-one, also known as pyrido[2,3-d]pyridazinone, is a heterocyclic compound with potential applications in medicinal chemistry. Researchers have investigated its activity against various diseases, including:

  • Cancer: Studies suggest that pyrido[2,3-d]pyridazinone derivatives may exhibit antitumor properties. For instance, a study published in the European Journal of Medicinal Chemistry found that certain derivatives displayed activity against human breast and colon cancer cell lines [].
  • Neurodegenerative diseases: Some studies have explored the potential of pyrido[2,3-d]pyridazinone derivatives for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. A study published in the journal Bioorganic & Medicinal Chemistry Letters reported that specific derivatives showed neuroprotective effects in cell models [].
  • Antimicrobial activity: Research suggests that pyrido[2,3-d]pyridazinone derivatives may possess antimicrobial properties. A study published in Arzneimittelforschung found that certain derivatives exhibited antibacterial activity against various bacterial strains [].

Pyrido[2,3-d]pyridazin-8(7H)-one is a heterocyclic compound characterized by a fused pyridine and pyridazine ring system. Its molecular formula is C₈H₆N₄O, and it features a carbonyl group at the 8-position of the pyridazin ring. This compound is of significant interest due to its structural resemblance to biologically important molecules, particularly in the context of medicinal chemistry and drug design. The unique arrangement of nitrogen atoms within the structure contributes to its potential biological activities and reactivity in various

, including:

  • Condensation Reactions: It can react with various electrophiles to form substituted derivatives.
  • Hydrazinolysis: The compound can undergo hydrazinolysis, leading to the formation of hydrazine derivatives.
  • Halogenation: Reaction with halogenating agents can yield halogenated derivatives, such as 8-chloro-pyrido[2,3-d]pyridazine.
  • Formation of Esters: It can react with chloroacetates under basic conditions to form esters.

These reactions highlight its versatility as a building block in organic synthesis and its potential for further functionalization .

Pyrido[2,3-d]pyridazin-8(7H)-one and its derivatives exhibit a range of biological activities. Research indicates that these compounds may possess:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Antitumor Activity: Certain studies suggest that pyrido[2,3-d]pyridazin-8(7H)-one derivatives could inhibit cancer cell proliferation.
  • Anti-inflammatory Effects: Compounds in this class have been investigated for their potential to reduce inflammation.

The biological relevance of these compounds stems from their ability to interact with biological targets, making them candidates for drug development .

Several synthetic routes have been developed for the preparation of pyrido[2,3-d]pyridazin-8(7H)-one:

  • Cyclization Reactions: Starting from picolinic acid derivatives or other pyridine-based precursors, cyclization under acidic or basic conditions can yield pyrido[2,3-d]pyridazin-8(7H)-one.
  • Friedel-Crafts Acylation: This method involves acylation of pyridine derivatives followed by cyclization with hydrazine.
  • Hydrazine Hydrate Reaction: Reacting specific pyridine derivatives with hydrazine hydrate under reflux conditions leads to the formation of the desired compound.
  • Use of Chloroacetates: The reaction of pyrido[2,3-d]pyridazin-8(7H)-one with chloroacetates in the presence of bases can yield ester derivatives .

Pyrido[2,3-d]pyridazin-8(7H)-one has several applications in medicinal chemistry:

  • Drug Development: Its derivatives are being explored as potential pharmaceuticals due to their biological activities.
  • Chemical Probes: Used in biochemical research to study enzyme interactions and cellular pathways.
  • Synthesis Intermediates: Serves as a versatile intermediate in the synthesis of more complex organic molecules.

These applications underscore its importance in both academic research and industrial settings .

Interaction studies involving pyrido[2,3-d]pyridazin-8(7H)-one have focused on its binding affinity with various biological receptors. These studies often utilize techniques such as:

  • Molecular Docking: Computational methods are employed to predict how these compounds interact with target proteins.
  • In Vitro Assays: Biological assays are conducted to evaluate the efficacy and mechanism of action against specific targets.

Findings from these studies contribute to understanding how modifications to the structure can enhance or diminish biological activity .

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Pyrido[2,3-d]pyridazin-8(7H)-one

Dates

Modify: 2023-08-15

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